4-{(E)-[2-(phenylsulfonyl)hydrazono]methyl}phenyl 4-bromobenzoate
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Overview
Description
4-{(E)-[2-(phenylsulfonyl)hydrazono]methyl}phenyl 4-bromobenzoate is a complex organic compound with the molecular formula C22H18BrN3O5S It is known for its unique structure, which includes a phenylsulfonyl hydrazone moiety and a bromobenzoate group
Preparation Methods
The synthesis of 4-{(E)-[2-(phenylsulfonyl)hydrazono]methyl}phenyl 4-bromobenzoate typically involves the reaction of 4-bromobenzoic acid with 4-formylphenyl phenylsulfone hydrazone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
4-{(E)-[2-(phenylsulfonyl)hydrazono]methyl}phenyl 4-bromobenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety into corresponding amines.
Substitution: The bromine atom in the benzoate group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-{(E)-[2-(phenylsulfonyl)hydrazono]methyl}phenyl 4-bromobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(phenylsulfonyl)hydrazono]methyl}phenyl 4-bromobenzoate involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl hydrazone moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The bromobenzoate group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 4-{(E)-[2-(phenylsulfonyl)hydrazono]methyl}phenyl 4-bromobenzoate include:
- 4-{(E)-[2-(phenylsulfonyl)hydrazono]methyl}phenyl 2-fluorobenzoate
- 2-{(E)-[2-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H15BrN2O4S |
---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C20H15BrN2O4S/c21-17-10-8-16(9-11-17)20(24)27-18-12-6-15(7-13-18)14-22-23-28(25,26)19-4-2-1-3-5-19/h1-14,23H/b22-14+ |
InChI Key |
CMDKJKWZUYVSHB-HYARGMPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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